

# Head-to-Head Comparison: BLU-5937 (Camlipixant) vs. Eliapixant (BAY 1817080)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BLU-5937**

Cat. No.: **B1192307**

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of two selective P2X3 receptor antagonists: **BLU-5937** (camlipixant) and eliapixant (BAY 1817080). Both compounds were developed to treat refractory chronic cough (RCC) by targeting the P2X3 receptor, a key mediator in the cough hypersensitivity pathway, while aiming to minimize taste-related side effects associated with earlier, less selective antagonists.

## Introduction to P2X3 Receptor Antagonism in Chronic Cough

Refractory chronic cough is a persistent cough lasting more than eight weeks that does not respond to treatment for underlying causes.<sup>[1][2]</sup> A key mechanism implicated in RCC is the hypersensitization of sensory nerves in the airways.<sup>[3]</sup> Extracellular adenosine triphosphate (ATP), released from cells during inflammation or injury, activates P2X3 receptors on these sensory nerve fibers.<sup>[4][5]</sup> This activation leads to the generation of an action potential, which is transmitted to the brainstem and triggers the cough reflex.<sup>[5]</sup> P2X3 antagonists block this ATP-mediated signaling, thereby dampening the hypersensitive cough reflex.<sup>[4]</sup> A significant challenge in this class has been achieving selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is involved in taste sensation.<sup>[6]</sup> Inhibition of P2X2/3 can lead to taste disturbances, a common adverse event.<sup>[6]</sup>

**BLU-5937** (developed by BELLUS Health, now part of GSK) and eliapixant (developed by Bayer) are second-generation antagonists designed for high selectivity to improve the therapeutic window and reduce taste-related side effects.[1][7]

## Mechanism of Action: Targeting the Cough Reflex Pathway

Both **BLU-5937** and eliapixant are potent, selective, and orally bioavailable small molecule antagonists of the P2X3 receptor.[1][8] They act by competitively blocking the binding of ATP to P2X3 receptors on afferent C-fibers in the airways. This inhibition prevents the depolarization of the neuron, thereby reducing the initiation of the cough signal to the brainstem.[9][10] The primary differentiator between these molecules and first-generation compounds is their enhanced selectivity for the P2X3 receptor subtype over the P2X2/3 subtype.[5]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [expertmarketresearch.com](http://expertmarketresearch.com) [expertmarketresearch.com]
- 3. Recent progress in the management of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. [publications.ersnet.org](http://publications.ersnet.org) [publications.ersnet.org]
- 8. eliapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]

- 10. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: BLU-5937 (Camlipixant) vs. Eliapixant (BAY 1817080)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192307#head-to-head-comparison-of-blu-5937-and-eliapixant-bay-1817080>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)